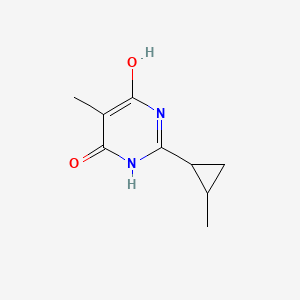
4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
The synthesis of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another compound with similar structural features but different applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O2/c1-4-3-6(4)7-10-8(12)5(2)9(13)11-7/h4,6H,3H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
AIIGKLHDTFOTOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=NC(=C(C(=O)N2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


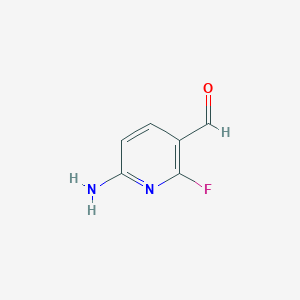

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

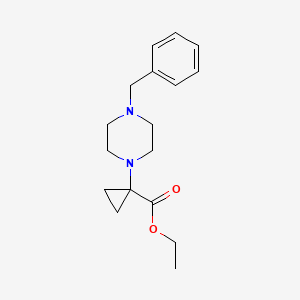
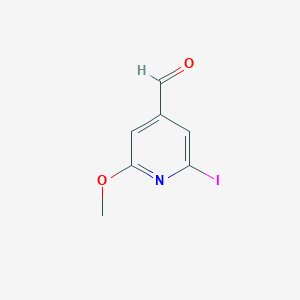
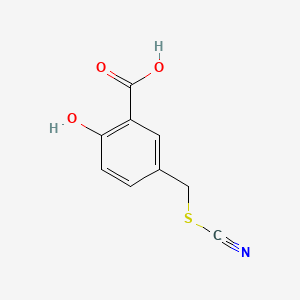
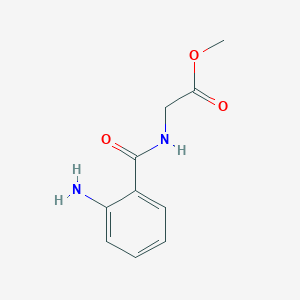
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
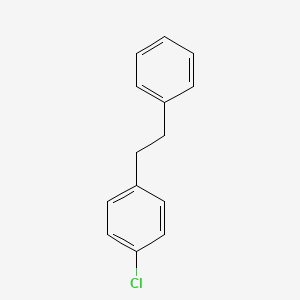


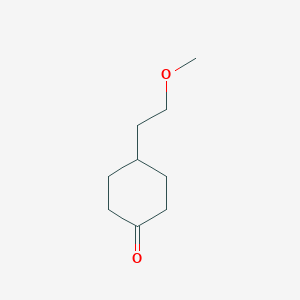
methanone](/img/structure/B13982809.png)
